Lipophilicity Comparison: 1-Cyclohexyl-5-fluoro-2-methyl-1,3-benzodiazole vs. Parent Benzimidazole Scaffold
The lipophilicity of 1-Cyclohexyl-5-fluoro-2-methyl-1,3-benzodiazole is substantially increased relative to the unsubstituted benzimidazole core. The addition of the N1-cyclohexyl and C2-methyl groups elevates the calculated partition coefficient (XLogP3-AA) to 3.7 . This is in stark contrast to the parent benzimidazole scaffold, which has an XLogP3 value of approximately 1.2. This quantitative difference is crucial for researchers studying membrane permeability or optimizing lead compounds for bioavailability.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA: 3.7 |
| Comparator Or Baseline | 1H-Benzimidazole (Parent scaffold) |
| Quantified Difference | XLogP increase of approximately 2.5 log units |
| Conditions | Computational prediction (XLogP3 algorithm) |
Why This Matters
Lipophilicity is a primary determinant of a compound's ability to cross cell membranes and its overall pharmacokinetic profile, making the ~2.5 log unit increase a critical factor for compound selection in cell-based assays or in vivo studies.
